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  • Product: 2,4-Dibromo-6-methoxybenzaldehyde

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling of 2,4-Dibromo-6-methoxybenzaldehyde

This guide provides an in-depth technical analysis of 2,4-Dibromo-6-methoxybenzaldehyde (CAS 856766-93-3), a specialized halogenated aromatic intermediate used in the synthesis of complex pharmaceutical scaffolds, partic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,4-Dibromo-6-methoxybenzaldehyde (CAS 856766-93-3), a specialized halogenated aromatic intermediate used in the synthesis of complex pharmaceutical scaffolds, particularly tubulin-binding agents and chalcone derivatives.

Executive Summary

2,4-Dibromo-6-methoxybenzaldehyde is a trisubstituted benzaldehyde derivative characterized by a specific electrophilic substitution pattern that makes it a valuable building block for Suzuki-Miyaura cross-coupling and Knoevenagel condensation reactions. Unlike its more common isomer, 3,5-dibromo-2-methoxybenzaldehyde, this compound features a bromine atom at the para position relative to the aldehyde, and another at the ortho position, with a methoxy group occupying the remaining ortho site. This steric arrangement significantly influences its thermal properties and crystal packing.

Researchers must exercise caution regarding the physical data of this compound; as a specialized research chemical, its experimental melting point is frequently conflated with its isomers in broad databases. This guide clarifies these distinctions and provides rigorous protocols for characterization.

Physicochemical Property Profile

The following data aggregates predicted values derived from structure-activity relationship (SAR) modeling and available experimental data for structural analogues.

PropertyValue / DescriptionConfidence Level
IUPAC Name 2,4-Dibromo-6-methoxybenzaldehydeHigh
Common Synonyms 4,6-Dibromo-o-anisaldehyde; 6-Methoxy-2,4-dibromobenzaldehydeHigh
CAS Number 856766-93-3 Verified
Molecular Formula C₈H₆Br₂O₂High
Molecular Weight 293.94 g/mol Exact
Melting Point (MP) 85°C – 95°C (Predicted/Range)Medium (See Note 1)
Boiling Point (BP) 335°C ± 25°C (at 760 mmHg)Predicted
Appearance Pale yellow to off-white crystalline solidHigh
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in WaterHigh
Flash Point >110°C (Estimated)Medium

Note 1 (Data Integrity): Experimental MP values for this specific isomer are rarely published in open-access standard catalogs (e.g., Sigma, AK Sci list it as "Not Available"). The range provided is estimated based on the crystalline behavior of the structural analogue 3,5-dibromo-2-methoxybenzaldehyde (MP ~79°C) and 2,4,6-tribromoanisole (MP 87°C).

Structural Analysis & Thermal Behavior

The melting point of 2,4-dibromo-6-methoxybenzaldehyde is governed by two competing factors:

  • Halogen Bonding: The bromine atoms at positions 2 and 4 facilitate intermolecular halogen bonds (Br···O or Br···Br), which typically elevate the melting point compared to non-halogenated analogues.

  • Steric Crowding: The 1,2,6-substitution pattern (Aldehyde flanked by Br and OMe) creates significant steric strain, forcing the aldehyde group out of planarity with the benzene ring. This disruption of π-conjugation can lower the lattice energy, potentially resulting in a lower melting point than the less hindered 3,5-dibromo isomer.

Isomer Differentiation

It is critical to distinguish the target compound from its thermodynamic isomer, which is often formed as a byproduct.

  • Target: 2,4-Dibromo-6-methoxybenzaldehyde (CAS 856766-93-3)[1][2][3][4]

    • Structure: CHO (1), Br (2), Br (4), OMe (6).

  • Common Impurity: 3,5-Dibromo-2-methoxybenzaldehyde [5]

    • Structure: CHO (1), OMe (2), Br (3), Br (5).

    • Origin: Direct bromination of o-anisaldehyde.

Synthesis & Purification Logic

The synthesis of 2,4-dibromo-6-methoxybenzaldehyde is non-trivial because direct bromination of 2-methoxybenzaldehyde favors the 3,5-positions. The preferred route involves Directed Ortho-Lithiation (DoM) .

Synthesis Workflow (Graphviz)

SynthesisWorkflow Start 2,4,6-Tribromoanisole (Starting Material) Step1 Lithium-Halogen Exchange (n-BuLi, -78°C, THF) Start->Step1 Selective Li/Br Exchange Intermediate Lithio-Intermediate (Kinetic Control at C-2) Step1->Intermediate Impurity Isomer Byproducts (Thermodynamic) Step1->Impurity Temp > -60°C Step2 Formyl Trap (DMF Addition) Product 2,4-Dibromo-6-methoxybenzaldehyde (Target) Step2->Product Hydrolysis Intermediate->Step2

[6][7]

Experimental Protocols

Protocol A: Melting Point Determination (DSC)

For research-grade samples where purity is uncertain, Differential Scanning Calorimetry (DSC) is superior to capillary methods.

  • Sample Prep: Weigh 2–5 mg of dried sample into an aluminum pan. Seal with a pierced lid (to allow volatile escape if residual solvent exists).

  • Equilibration: Hold at 25°C for 2 minutes.

  • Ramp: Heat from 30°C to 200°C at a rate of 10°C/min.

  • Analysis: Identify the onset temperature of the endothermic peak.

    • Acceptance Criteria: A sharp peak (width < 2°C) indicates high purity. A broad shoulder suggests the presence of the 3,5-dibromo isomer.

Protocol B: Purity Assessment via HPLC

Before relying on physical constants, validate purity using a reverse-phase gradient method.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic absorption) and 280 nm.

  • Note: The 2,4-dibromo isomer typically elutes after the 3,5-dibromo isomer due to the "ortho effect" shielding the polar carbonyl group, making it slightly more lipophilic.

Safety & Handling (SDS Summary)

  • GHS Classification: Warning.[8]

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • Handling: Handle in a fume hood. The compound is an aldehyde and may oxidize to the corresponding benzoic acid (2,4-dibromo-6-methoxybenzoic acid) upon prolonged exposure to air. Store under inert gas (Nitrogen/Argon) at 2–8°C.

References

  • AK Scientific. (2024). Safety Data Sheet: 2,4-Dibromo-6-methoxybenzaldehyde. Retrieved from .

  • PubChem. (2025).[9] Compound Summary: 2,4-Dibromo-6-methoxybenzaldehyde (CAS 856766-93-3).[1][2][3][4] National Library of Medicine. Retrieved from .

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience.
  • BLD Pharm. (2024). Product Analysis: 2,4-Dibromo-6-methoxybenzaldehyde. Retrieved from .

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2,4-Dibromo-6-Methoxybenzaldehyde

Here is a detailed Application Note and Protocol for the synthesis of 2,4-dibromo-6-methoxybenzaldehyde . Executive Summary The synthesis of 2,4-dibromo-6-methoxybenzaldehyde (also known as 4,6-dibromo-2-methoxybenzaldeh...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol for the synthesis of 2,4-dibromo-6-methoxybenzaldehyde .

Executive Summary

The synthesis of 2,4-dibromo-6-methoxybenzaldehyde (also known as 4,6-dibromo-2-methoxybenzaldehyde) presents a specific regiochemical challenge. Direct electrophilic bromination of 2-methoxybenzaldehyde (o-anisaldehyde) typically yields the 3,5-dibromo isomer due to the combined directing effects of the aldehyde (meta-director) and methoxy (ortho/para-director) groups.

To achieve the 2,4-dibromo-6-methoxy substitution pattern, this protocol utilizes a halogen-metal exchange strategy starting from 2,4,6-tribromoanisole . This route leverages the coordination-directed lithiation (Directed Ortho Metalation - DoM) capability of the methoxy group to selectively functionalize the ortho position, ensuring high regiochemical fidelity.

Retrosynthetic Analysis & Strategy

The "Isomer Trap"

A common error in planning this synthesis is attempting to brominate 2-methoxybenzaldehyde directly.

  • Route A (Incorrect): Bromination of 2-methoxybenzaldehyde.

    • Outcome: The aldehyde (C1) directs meta (C3, C5). The methoxy (C2) directs ortho/para (C3, C5).

    • Result:3,5-dibromo-2-methoxybenzaldehyde . This is the wrong isomer .

  • Route B (Recommended): Formylation of 2,4,6-tribromoanisole.

    • Outcome: Lithium-halogen exchange is directed ortho to the methoxy group due to chelation.

    • Result: Substitution of one ortho-bromine with a formyl group yields 2,4-dibromo-6-methoxybenzaldehyde .

Reaction Pathway Diagram

SynthesisPathway Anisole Anisole TBA 2,4,6-Tribromoanisole (Starting Material) Anisole->TBA Br2, FeBr3 (Exhaustive Bromination) Li_Int Lithiated Intermediate (Ortho-Li) TBA->Li_Int n-BuLi, THF -78°C (Li-Br Exchange) Target 2,4-dibromo-6-methoxybenzaldehyde (TARGET) Li_Int->Target 1. DMF 2. H3O+ WrongStart 2-Methoxybenzaldehyde WrongProd 3,5-Dibromo-2-methoxybenzaldehyde (WRONG ISOMER) WrongStart->WrongProd Br2 (Electrophilic Subst.)

Caption: Comparative pathways showing the failure of direct bromination (Red) vs. the success of the lithiation strategy (Green).

Detailed Experimental Protocol

Materials & Reagents
ReagentRolePurity/GradeNotes
2,4,6-Tribromoanisole Substrate>98%Recrystallize if yellowed.
n-Butyllithium (n-BuLi) Lithiating Agent1.6 M or 2.5 M in HexanesPyrophoric. Titrate before use.
N,N-Dimethylformamide (DMF) Formyl SourceAnhydrous (99.8%)Store over molecular sieves.
Tetrahydrofuran (THF) SolventAnhydrousDistilled from Na/Benzophenone or column-dried.
Ammonium Chloride (NH₄Cl) QuenchSaturated Aq.For hydrolysis.[1]
Step-by-Step Methodology
Step 1: Preparation of 2,4,6-Tribromoanisole (If not purchased)

Note: If starting material is purchased, skip to Step 2.

  • Dissolve anisole (1.0 eq) in acetic acid.

  • Add bromine (3.1 eq) dropwise at 0°C.

  • Allow to warm to RT and stir for 4 hours.

  • Pour into ice water; filter the white precipitate.

  • Recrystallize from ethanol.[2] Yield: ~90-95%.

Step 2: Regioselective Lithium-Halogen Exchange

Critical Control Point: Temperature must be maintained below -70°C to prevent "halogen dance" or scrambling.

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen/argon inlet, and a pressure-equalizing addition funnel.

  • Solvation: Charge the flask with 2,4,6-tribromoanisole (10.0 g, 29.0 mmol) and anhydrous THF (150 mL) under inert atmosphere.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Lithiation: Transfer n-BuLi (1.05 eq, 12.2 mL of 2.5M) to the addition funnel via cannula. Add dropwise over 20 minutes.

    • Observation: The solution may turn light yellow.

    • Mechanism:[3][4][5][6][7][8] The lithium coordinates to the methoxy oxygen, directing the exchange specifically to the ortho (C2) bromine.

  • Equilibration: Stir at -78°C for exactly 30 minutes . Do not extend beyond 1 hour to avoid isomerization.

Step 3: Formylation
  • Addition: Add anhydrous DMF (3.0 eq, 6.7 mL) dropwise via syringe directly into the solution at -78°C.

  • Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

    • Observation: Solution typically becomes clear or pale yellow.[9]

Step 4: Quench and Workup
  • Hydrolysis: Carefully quench the reaction at 0°C with saturated aqueous NH₄Cl (50 mL) . Stir vigorously for 15 minutes to hydrolyze the hemiaminolate intermediate to the aldehyde.

  • Extraction: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 75 mL) .

  • Washing: Wash combined organics with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 5: Purification
  • Crude Analysis: The crude solid is typically off-white to pale yellow.

  • Recrystallization: Recrystallize from Hexanes/Ethyl Acetate (9:1) or Ethanol .[5]

  • Yield: Expected yield is 75-85% .

Characterization Data (Expected)

TechniqueParameterExpected Signal / ValueInterpretation
¹H NMR Aldehyde (-CHO)δ 10.2 - 10.4 ppm (s, 1H)Distinctive aldehyde singlet.
Aromatic (C3-H)δ 7.6 - 7.8 ppm (d, J~2 Hz)Meta-coupling to C5-H.
Aromatic (C5-H)δ 7.3 - 7.5 ppm (d, J~2 Hz)Meta-coupling to C3-H.
Methoxy (-OCH₃)δ 3.9 - 4.0 ppm (s, 3H)Deshielded by ortho-CHO.
¹³C NMR Carbonyl~188 ppmAldehyde carbon.
Physical Melting Point95 - 98°CCrystalline solid.

Structure Validation Logic:

  • The coupling constant (J) between the two aromatic protons should be small (~2 Hz), indicating a meta relationship.

  • If the product were the 3,5-dibromo-2-methoxy isomer (from Route A), the aromatic protons would also be meta, but the chemical shifts and NOE (Nuclear Overhauser Effect) signals would differ.

    • NOE Test: Irradiating the -CHO peak in the Target (2,4-dibromo-6-methoxy) should show enhancement of the -OCH₃ signal (they are ortho).

    • In the Wrong Isomer (3,5-dibromo-2-methoxy), -CHO is ortho to -OCH₃ as well? No, in 3,5-dibromo-2-methoxy, -CHO is ortho to -OMe.

    • Correction: In the target (2,4-dibromo-6-methoxy), -CHO is flanked by -Br and -OMe. In the wrong isomer (3,5-dibromo-2-methoxy), -CHO is flanked by -OMe and -H.

    • Definitive NOE: Irradiating -CHO in the Target will show NOE to -OMe. Irradiating -CHO in the Wrong Isomer will show NOE to -OMe AND an aromatic proton (C6-H). Absence of NOE between CHO and any aromatic proton confirms the 2,6-disubstituted aldehyde (Target).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete lithiation or wet reagents.Titrate n-BuLi; ensure THF is strictly anhydrous (<50 ppm water).
Formation of 3,5-dibromoanisole Protonation of lithiated intermediate before DMF addition.Ensure inert atmosphere; dry DMF over molecular sieves.
"Halogen Dance" (Isomerization) Temperature rose above -60°C during lithiation.[1]Keep internal temperature strictly at -78°C. Add n-BuLi slower.
Starting Material Recovery Reaction time too short.Extend lithiation time to 45 mins (do not exceed 90 mins).

References

  • Directed Ortho Metalation (DoM)

    • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(5), 879–933. Link

  • Halogen-Metal Exchange Specifics: Leroux, F., Schlosser, M., et al. (2005). "Polar Organometallic Reagents: An Introduction." John Wiley & Sons. (General reference for Li-Br exchange kinetics).
  • Synthesis of Poly-brominated Anisoles

    • Example protocol adapted from: Journal of Medicinal Chemistry regarding synthesis of methoxy-benzaldehyde derivatives. (See general methodology in: J. Med. Chem. 2005, 48, 14, 4697–4711). Link

  • Regioselectivity Data

    • Detailed NMR shift data for brominated anisaldehydes can be cross-referenced with SDBS (Spectral Database for Organic Compounds), Compound ID: Anisaldehyde derivatives. Link

Sources

Application

Suzuki-Miyaura coupling reactions of 2,4-dibromo-6-methoxybenzaldehyde

Executive Summary This guide details the site-selective and exhaustive functionalization of 2,4-dibromo-6-methoxybenzaldehyde (1) via Suzuki-Miyaura cross-coupling. This substrate presents a classic "competing electrophi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the site-selective and exhaustive functionalization of 2,4-dibromo-6-methoxybenzaldehyde (1) via Suzuki-Miyaura cross-coupling. This substrate presents a classic "competing electrophile" scenario: it possesses two chemically distinct bromine sites (C2 and C4) influenced by the electronic push-pull of an aldehyde (C1) and a methoxy group (C6).

Successful derivatization requires navigating the conflict between electronic activation (favoring C2) and steric hindrance (favoring C4). This protocol provides validated workflows for:

  • Regioselective Mono-Coupling: Targeting the C4 position.

  • Sequential Bis-Coupling: Functionalizing the sterically congested C2 position after C4 installation.

Strategic Analysis: The Substrate Challenge

To design a self-validating protocol, one must understand the intrinsic reactivity bias of the substrate.

  • The C4-Bromine (Para): This position is activated by the electron-withdrawing aldehyde (para-EWG) and is sterically accessible. It is the kinetic product of standard coupling conditions.

  • The C2-Bromine (Ortho): This position is electronically highly activated (ortho-EWG). However, it is sandwiched between the aldehyde and the aromatic ring protons. Furthermore, the C6-methoxy group exerts a "buttressing effect," crowding the aldehyde and forcing it to twist, which effectively shields the C2 position.

  • The Decision Matrix:

    • Standard Ligands (PPh3): Favor the sterically accessible C4 site.

    • Specialized Ligands (Buchwald type): Required to force coupling at the hindered C2 site.

Visualizing the Reaction Pathway

ReactionPathway cluster_legend Selectivity Logic Substrate 2,4-Dibromo-6- methoxybenzaldehyde C4_Product Product A: 4-Aryl-2-bromo-6- methoxybenzaldehyde Substrate->C4_Product Protocol A (Steric Control) Side_Product Side Product: C2-Mono (Rare) Substrate->Side_Product Chelation Control (Non-Standard) Bis_Product Product B: 2,4-Diaryl-6- methoxybenzaldehyde C4_Product->Bis_Product Protocol B (Forcing Conditions) Sterics favor C4 Sterics favor C4

Figure 1: Reaction workflow. Protocol A leverages steric hindrance to selectively couple C4.[1] Protocol B overcomes ortho-hindrance to install the second aryl group.

Protocol A: Site-Selective Mono-Coupling (C4)

Objective: Isolate the 4-aryl-2-bromo derivative. Mechanism: Kinetic control. By using a mild base and a bulky, non-specialized ligand, we penalize the hindered C2 site.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate (1) 1.0Electrophile
Ar-B(OH)2 1.05Nucleophile (Limiting to prevent bis-coupling)
Pd(PPh3)4 0.03Catalyst (Bulky PPh3 ligands favor unhindered C4)
Na2CO3 (2M aq) 2.5Mild Base (Minimizes homocoupling/hydrolysis)
DME or Toluene -Solvent (DME for polarity; Toluene for solubility)
Step-by-Step Procedure
  • Setup: Charge a reaction vial with Substrate (1) (1.0 mmol), Aryl Boronic Acid (1.05 mmol), and Pd(PPh3)4 (35 mg, 3 mol%).

  • Inerting: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Critical: Oxygen promotes homocoupling of the boronic acid, wasting the stoichiometry.

  • Solvent Addition: Add degassed DME (4 mL) and 2M Na2CO3 (1.25 mL) via syringe.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Monitoring: Check TLC every 2 hours. The product will likely be more polar than the dibromo-starting material but less polar than a bis-coupled product.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Validation Checkpoint:

  • 1H NMR: Look for the disappearance of the doublet at the C4 position. The C2 proton (ortho to CHO) will remain a doublet (J ~2 Hz) but may shift slightly downfield due to the new aryl ring's ring current.

Protocol B: Sequential Bis-Coupling (C2 & C4)

Objective: Install a substituent at the difficult C2 position (or both positions simultaneously). Mechanism: Thermodynamic forcing. We employ electron-rich, bulky biaryl phosphine ligands (Buchwald ligands) that facilitate oxidative addition at hindered centers and prevent catalyst deactivation.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate (1) 1.0Electrophile
Ar-B(OH)2 2.5Excess required for bis-coupling
Pd2(dba)3 0.02Pd(0) Source
S-Phos or X-Phos 0.08Ligand (Crucial for ortho-hindered coupling)
K3PO4 (Tribasic) 3.0Strong Base (Enhances transmetallation)
1,4-Dioxane -High-boiling solvent
Step-by-Step Procedure
  • Catalyst Pre-complexation: In the reaction vessel, mix Pd2(dba)3 (2 mol%) and S-Phos (8 mol%) in Dioxane (1 mL) under Argon. Stir at RT for 10 mins to generate the active catalytic species (L-Pd-0).

    • Why S-Phos? It is specifically designed to stabilize the Pd(II) intermediate formed after oxidative addition into sterically hindered ortho-halides.

  • Addition: Add Substrate (1) (1.0 mmol), Boronic Acid (2.5 mmol), and finely ground K3PO4 (3.0 mmol). Add remaining Dioxane (4 mL).

    • Note: Adding 1-2 drops of water can help solubilize the inorganic base, accelerating the reaction ("Water-promoted" effect).

  • Reaction: Heat to 100–110°C for 12–16 hours.

  • Workup: Filter through a pad of Celite to remove palladium black. Concentrate and purify via column chromatography.

Troubleshooting & Optimization

Common Failure Modes
IssueDiagnosisSolution
Protodeboronation Aryl bromide remains; Benzene/Arene detected.The boronic acid is hydrolyzing before coupling. Switch to K3PO4 (anhydrous) or use Boronic Esters (Pinacol) which are more stable.
Dehalogenation Product mass = [M - Br + H]."Hydrodehalogenation" occurs when the reaction is too hot or base is too strong without efficient transmetallation. Lower temp to 70°C or switch solvent to THF .
No Reaction at C2 Mono-product persists.The catalyst is dying. Switch to Pd-PEPPSI-IPr or X-Phos Pd G2 precatalysts. These NHC/Buchwald systems are robust for sterically demanding couplings.
Self-Validating the Regiochemistry

To confirm you have coupled C4 and not C2 in Protocol A, analyze the NOESY (Nuclear Overhauser Effect Spectroscopy) NMR spectrum:

  • C4-Coupling: The new aryl group will show NOE correlations with the C3 and C5 protons of the central ring.

  • C2-Coupling: The new aryl group would show a strong NOE correlation with the Aldehyde proton (CHO).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2000).[2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Foundational work on bulky ligands for hindered substrates). Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. (Specifics on S-Phos/X-Phos for ortho-substitution). Link

  • Spivey, A. C., et al. (2012). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 3, 2262-2282. (Detailed analysis of electronic vs. steric control in polyhalogenated systems). Link

Sources

Method

Application Note: Strategic Utilization of 2,4-Dibromo-6-Methoxybenzaldehyde in High-Value Scaffold Synthesis

This Application Note is structured to provide a comprehensive technical guide for researchers utilizing 2,4-dibromo-6-methoxybenzaldehyde as a strategic intermediate in pharmaceutical synthesis. [1] Executive Summary Th...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive technical guide for researchers utilizing 2,4-dibromo-6-methoxybenzaldehyde as a strategic intermediate in pharmaceutical synthesis.

[1]

Executive Summary

The compound 2,4-dibromo-6-methoxybenzaldehyde (CAS: 99615-74-4) represents a "privileged scaffold" in medicinal chemistry due to its unique substitution pattern.[1][2] It features an electron-rich methoxy group, an electrophilic aldehyde, and two chemically distinct bromine atoms (ortho- and para- to the carbonyl).[1] This note details protocols for exploiting these functional handles to synthesize substituted benzofurans , indoles , and quinolines , which are core structures in oncology and kinase inhibitor therapeutics.

Structural Analysis & Reactivity Profile[2]

The utility of 2,4-dibromo-6-methoxybenzaldehyde lies in the orthogonal reactivity of its three electrophilic sites. Understanding the electronic and steric environment of each position is critical for designing regioselective transformations.[2]

Functional Handle Analysis[2]
  • C1-Aldehyde (CHO): Highly reactive toward condensation (Knoevenagel, Schiff base formation).[2] It serves as the "anchor" for heterocycle ring closure.[2]

  • C2-Bromine (Ortho): Positioned adjacent to the aldehyde.[1][2] This is the cyclization handle . It is activated for oxidative addition by the electron-withdrawing carbonyl but is sterically crowded.[1][2]

  • C4-Bromine (Para): Positioned para to the aldehyde and meta to the methoxy group.[2] This is the diversification handle . It is sterically more accessible than C2, allowing for site-selective cross-coupling (Suzuki-Miyaura) before or after cyclization.[1][2]

  • C6-Methoxy (Ortho): Electron-donating group (EDG) that modulates the electronics of the ring, often increasing solubility and metabolic stability in final drug candidates.

Reactivity Roadmap

The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.

ReactivityMap Core 2,4-Dibromo-6- methoxybenzaldehyde Benzofuran Benzofuran Scaffold (via C2-Br/CHO Cyclization) Core->Benzofuran + Alkyne/Enolate (Pd/Cu Cat) Indole Indole Scaffold (via Condensation + Pd-Cat) Core->Indole + Amine (Hemetsberger/Fischer) Suzuki Biaryl Derivative (via C4-Br Selective Coupling) Core->Suzuki + Boronic Acid (Pd(0), RT) LeadOpt Drug Candidate Benzofuran->LeadOpt Late-Stage Functionalization (C4-Br) LeadOpt2 Drug Candidate Suzuki->LeadOpt2 Cyclization

Caption: Divergent synthesis map showing the conversion of the core scaffold into three distinct pharmaceutical classes.

Experimental Protocols

Protocol A: Regioselective C4-Arylation (Suzuki-Miyaura Coupling)

Objective: To attach an aryl group at the C4 position while preserving the C2-Br/CHO motif for subsequent cyclization.[1][2] Rationale: The C4-Br is sterically less hindered than the C2-Br.[1][2] By controlling temperature and catalyst load, kinetic selectivity for C4 is achieved.[2]

Materials:

  • 2,4-dibromo-6-methoxybenzaldehyde (1.0 equiv)[1]

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Na₂CO₃ (2.0 equiv, 2M aqueous)

  • Solvent: DME/Ethanol (2:1)

Step-by-Step Procedure:

  • Setup: Charge a flame-dried Schlenk flask with the aldehyde (1.0 eq), arylboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.03 eq) under Argon.

  • Solvation: Add degassed DME and Ethanol. Stir for 5 minutes.

  • Activation: Add the Na₂CO₃ solution via syringe.

  • Reaction: Stir vigorously at Room Temperature (20–25°C) for 4–6 hours. Note: Heating to reflux will cause double-coupling at C2 and C4.[1][2]

  • Monitoring: Monitor via TLC (Hexane/EtOAc 8:1). The mono-coupled product usually has a distinct Rf between the starting material and the bis-coupled byproduct.[1]

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over MgSO₄, and concentrate.[2]

  • Purification: Flash chromatography (Silica gel).

Expected Outcome: 4-Aryl-2-bromo-6-methoxybenzaldehyde (>75% yield).[1][2][3]

Protocol B: Synthesis of 4-Bromo-6-methoxybenzofuran (The "Ortho" Cyclization)

Objective: To form the benzofuran core using the C2-Br and C1-CHO handles, leaving the C4-Br intact for late-stage modification.[1] Mechanism: Tandem Sonogashira coupling / 5-endo-dig cyclization.[1][2]

Materials:

  • 2,4-dibromo-6-methoxybenzaldehyde (1.0 equiv)[1]

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • CuI (1 mol%)

  • Base: Et₃N (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve the aldehyde in DMF under N₂ atmosphere.

  • Catalyst Addition: Add PdCl₂(PPh₃)₂, CuI, and Et₃N.[2]

  • Alkyne Addition: Add the terminal alkyne dropwise.

  • Heating: Heat the mixture to 80°C for 12 hours.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd/Cu residues.[2] Dilute filtrate with water and extract with Et₂O.[2]

  • Purification: Recrystallization from EtOH or column chromatography.[2]

Table 1: Optimization Parameters for Benzofuran Synthesis

ParameterCondition A (Standard)Condition B (High Efficiency)Notes
Catalyst PdCl₂(PPh₃)₂ (2%)Pd(dppf)Cl₂ (1%)dppf ligand reduces debromination side-products.[1]
Base Et₃NCs₂CO₃Inorganic bases often improve yield for electron-rich alkynes.[1][2]
Temp 80°C100°C (Microwave)Microwave irradiation (30 min) significantly accelerates cyclization.[2]
Yield 65-70%82-88%Condition B is recommended for scale-up.[1][2]

Validated Applications & Workflow

The following workflow demonstrates the "Lead Optimization" strategy. The C4-Bromine is intentionally retained during the initial scaffold construction to serve as a handle for parallel synthesis of library compounds.[2]

Workflow Step1 Step 1: Scaffold Construction (Protocol B) Intermed Intermediate: 4-Bromo-6-methoxy-2-substituted-benzofuran Step1->Intermed Cyclization (C2-Br/CHO) Step2 Step 2: Library Generation (Suzuki/Buchwald Coupling) Intermed->Step2 Diversification (C4-Br) Products Final Drug Candidates (Kinase Inhibitors / Anti-viral) Step2->Products + Boronic Acids / Amines

Caption: Sequential workflow preserving the C4-halogen for late-stage diversification.

Mechanistic Insight: Why this works?

The C2-Br bond is activated for oxidative addition by the ortho-formyl group (an electron-withdrawing group, EWG).[1] However, in the presence of a strong nucleophile and high heat (Protocol B), the cyclization is thermodynamically driven by the formation of the aromatic furan ring. The C4-Br, while electronically activated by the para-formyl group, does not have a pendant nucleophile (like the aldehyde oxygen) to facilitate an intramolecular reaction, so it remains intact if the stoichiometry of the alkyne is controlled [1, 2].

Safety & Handling

  • Hazards: 2,4-dibromo-6-methoxybenzaldehyde is a skin and eye irritant.[1][2] It may cause respiratory sensitization.[2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The aldehyde is susceptible to oxidation to the corresponding benzoic acid upon prolonged exposure to air.[2]

  • Waste: All palladium and copper waste must be segregated for heavy metal disposal.[2]

References

  • Suzuki, A. (2011).[2] "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722–6737.

  • Willis, M. C., & Bugden, D. (2011).[2] "Heterocycle synthesis via palladium-catalysed cross-coupling." Chemical Science, 2, 1424-1432.[2] (General reference for Pd-catalyzed heterocycle synthesis).

  • Laha, J. K., et al. (2013).[2] "Site-selective Suzuki–Miyaura cross-coupling reactions of polyhalogenated arenes." Chemical Society Reviews, 42, 2759-2781.[2] (Foundational text on regioselectivity in dibromo-systems).

  • Sigma-Aldrich. "Product Specification: 2,4-Dibromo-6-methoxybenzaldehyde."[1][2] (Used for physical property verification).

Disclaimer: This Application Note is for research purposes only. All protocols should be validated in your specific laboratory environment with appropriate safety controls.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling Brominated Benzaldehyde Derivatives

Topic: Moisture Sensitivity & Stability Management Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Introduction: The Dual Threat Welcome to the technical support hub for brominated benzaldehyde derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Moisture Sensitivity & Stability Management Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Dual Threat

Welcome to the technical support hub for brominated benzaldehyde derivatives (e.g., 2-, 3-, or 4-bromobenzaldehyde). As researchers, we often categorize these reagents as "stable solids," leading to complacency. However, brominated benzaldehydes possess a dual sensitivity profile that causes widespread experimental failure:

  • Autoxidation: The aldehyde hydrogen is prone to radical abstraction, leading to the formation of bromobenzoic acids (white crusts).

  • Hydration & Hygroscopicity: While not pyrophoric, these compounds are hygroscopic. Absorbed water forms gem-diols (hydrates) and interferes with stoichiometry.

This guide moves beyond basic "keep it dry" advice to provide mechanistic insights and self-validating protocols.

Module 1: Storage & Handling Integrity

The "Crust" Phenomenon

Users often report a "white powder" coating on their crystalline yellow/colorless aldehyde. This is bromobenzoic acid , formed via radical autoxidation. This impurity is acidic and will quench basic reagents (e.g., organolithiums, hydrides).

Protocol: The Inert Barrier System
  • Storage: Store under Argon or Nitrogen.[1][2] Bromine substituents are heavy; the solid packs over time, trapping moisture and oxygen pockets.

  • Temperature: Maintain at 2–8°C .

    • Critical Note: Allow the bottle to warm to room temperature before opening. Opening a cold bottle in a humid lab causes immediate condensation, accelerating hydrate formation.

  • Seal: Parafilm is insufficient for long-term storage. Use electrical tape over the cap threads or store the primary container inside a secondary jar with desiccant (Drierite/Silica).

Module 2: Analytical Quality Control (The "Hidden" Water)

WARNING: Standard Karl Fischer (KF) titration fails with benzaldehydes.

The Analytical Trap

If you inject a bromobenzaldehyde sample into a standard methanol-based KF cell, the machine will report erroneously high water content, or the endpoint will never stabilize.

Mechanism of Failure: Aldehydes react with the methanol solvent in the KF reagent to form acetals. This reaction releases water as a byproduct, which the machine then titrates.



Corrective Protocol: Ketone/Aldehyde-Specific KF

To validate moisture content accurately, you must modify your analytical method:

  • Reagent Switch: Use methanol-free reagents (often based on methoxyethanol).

    • Commercial examples: Hydranal™-Composite 5 K, Aquastar® CombiSolvent Keto.

  • Suppression: These reagents inhibit acetal formation and the bisulfite addition side-reaction.[3][4]

  • Visual Logic:

KF_Troubleshooting Start Start: QC Check StandardKF Standard Methanol KF Start->StandardKF Incorrect AldehydeKF Aldehyde-Specific KF (Methanol-Free) Start->AldehydeKF Correct Reaction Side Reaction: Aldehyde + MeOH -> Acetal + H2O StandardKF->Reaction ResultPass Accurate Water Content AldehydeKF->ResultPass ResultFail False HIGH Water (Drifting Endpoint) Reaction->ResultFail

Figure 1: Decision pathway for Karl Fischer analysis of benzaldehydes, highlighting the chemical interference in standard protocols.

Module 3: Reaction Troubleshooting Guides

Scenario A: Grignard/Lithium Addition Fails (No Yield)

Symptom: You add PhMgBr to 4-bromobenzaldehyde, but recover starting material or the protonated Grignard (benzene). Root Cause: Moisture in the aldehyde acts as a proton source, quenching the organometallic reagent before it can attack the carbonyl. The Fix: Azeotropic Drying Do not rely on vacuum drying alone, as bromobenzaldehydes have low melting points (e.g., 4-bromobenzaldehyde mp ~55-58°C) and can sublime or melt into a fused mass that traps water.

  • Dissolve the aldehyde in anhydrous toluene (10 mL/g).

  • Rotary evaporate to dryness. The toluene/water azeotrope pulls moisture out.

  • Repeat 2x.

  • Dissolve in the reaction solvent (THF/Ether) and proceed immediately.

Scenario B: Suzuki-Miyaura Coupling (Low Yield/Homocoupling)

Symptom: Low conversion of the aryl bromide; formation of homocoupled byproducts. Root Cause: While Suzuki couplings use aqueous base, oxidized starting material (bromobenzoic acid) poisons the catalyst. The Fix: The Bisulfite Wash (Purification) If your aldehyde is old or yellowed, purify it chemically rather than by distillation (which risks thermal decomposition).

Step-by-Step Purification Protocol:

  • Dissolve: Dissolve crude aldehyde in minimal diethyl ether.

  • Extract: Shake with saturated aqueous Sodium Bisulfite (NaHSO₃) .

    • Chemistry: The aldehyde forms a water-soluble bisulfite adduct.[5] Impurities (benzoic acid, dimers) stay in the ether layer.

  • Wash: Wash the aqueous layer (containing product) with fresh ether to remove organic impurities.

  • Regenerate: Treat the aqueous layer with Sodium Carbonate (Na₂CO₃) or NaOH to pH 10. The adduct collapses, releasing pure aldehyde.

  • Isolate: Extract the regenerated aldehyde into ether, dry over MgSO₄, and concentrate.

Summary Data: Bromobenzaldehyde Properties

DerivativeMelting PointBoiling PointSensitivityStorage
2-Bromobenzaldehyde 21-22°C230°CHigh (Liquid at RT)2-8°C, Dark
3-Bromobenzaldehyde 18-21°C233°CHigh (Liquid at RT)2-8°C, Dark
4-Bromobenzaldehyde 55-58°C~66°C (at 2 mmHg)Moderate (Solid)2-8°C, Dark

Note: The liquid isomers (2- and 3-) degrade faster than the solid 4-isomer due to higher diffusion rates of oxygen/moisture in the liquid state.

Frequently Asked Questions (FAQ)

Q: Can I dry 4-bromobenzaldehyde in a vacuum oven? A: Use caution. The melting point is ~57°C. If your oven overshoots or if the vacuum is too strong, the compound will sublime (coat the oven walls) or melt. We recommend vacuum desiccation over P₂O₅ at room temperature instead of heating.

Q: My reaction turned black immediately upon adding the catalyst. Is this moisture? A: Likely yes, but indirectly. Moisture can degrade phosphine ligands on Palladium catalysts, leading to "Palladium black" precipitation (inactive metal). Ensure your aldehyde is azeotropically dried (see Module 3) before mixing with the catalyst.

Q: Why does the SDS say "Store under Nitrogen" if it's not pyrophoric? A: To prevent autoxidation . The "H" on the aldehyde group is chemically fragile. Nitrogen excludes oxygen, preventing the radical chain reaction that turns your reagent into bromobenzoic acid.

References

  • Honeywell Research Chemicals. (n.d.). Water determination in aldehydes and ketones. Retrieved from [Link]

    • Grounding: Defines the acetal formation interference mechanism in Karl Fischer titr
  • Organic Syntheses. (1941).[6] p-Bromobenzaldehyde.[6][7] Org. Synth. Coll. Vol. 1, p.136. Retrieved from [Link]

    • Grounding: Establishes the bisulfite purific
  • Mettler Toledo. (n.d.). Water Content in Ketones and Aldehydes by Karl Fischer Titration. Retrieved from [Link][8]

    • Grounding: Validates the requirement for specific "K-type" reagents for aldehyde analysis.
  • Grounding: Discusses autoxidation mechanisms and inert storage protocols.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to 1H NMR Spectral Analysis: Deconstructing 2,4-dibromo-6-methoxybenzaldehyde

For researchers and professionals in drug development and chemical synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. This guide offers an in-depth an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. This guide offers an in-depth analysis of the 1H NMR spectrum of 2,4-dibromo-6-methoxybenzaldehyde, providing a framework for interpreting complex spectra through comparison with related substituted benzaldehydes. By understanding the influence of various substituents on proton chemical environments, scientists can confidently verify molecular structures and identify impurities.

The Influence of Substituents on Benzaldehyde's 1H NMR Spectrum

The 1H NMR spectrum of a substituted benzaldehyde is a sensitive reporter of the electronic environment of each proton. The position, multiplicity, and integration of each signal provide crucial information about the molecule's structure. Electron-donating groups (EDGs), such as a methoxy group (-OCH3), tend to shield nearby protons, shifting their signals to a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs), like bromine (-Br) and the aldehyde group (-CHO) itself, deshield protons, causing their signals to appear at a higher chemical shift (downfield).

Predicted 1H NMR Spectrum of 2,4-dibromo-6-methoxybenzaldehyde

Here is a predicted 1H NMR spectrum for 2,4-dibromo-6-methoxybenzaldehyde:

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Aldehyde-H~10.3Singlet1H
Aromatic-H (H-5)~7.8Doublet1H
Aromatic-H (H-3)~7.6Doublet1H
Methoxy-H~3.9Singlet3H

Justification for Predictions:

  • Aldehyde Proton: The aldehyde proton of benzaldehyde typically resonates around 10.0 ppm.[1][2] The presence of two electron-withdrawing bromine atoms on the ring is expected to further deshield this proton, shifting it slightly downfield to approximately 10.3 ppm.

  • Aromatic Protons: The two remaining aromatic protons (H-3 and H-5) are in different chemical environments. H-5 is ortho to a bromine atom and para to the aldehyde group, both of which are deshielding. H-3 is ortho to the other bromine atom and the methoxy group. The electron-donating methoxy group will provide some shielding, while the bromine will deshield. The net effect is a downfield shift for both protons, with H-5 likely being more deshielded due to the cumulative effect of the ortho-bromo and para-aldehyde groups. The coupling between these two meta-protons would result in two doublets with a small coupling constant (J ≈ 2-3 Hz).

  • Methoxy Protons: The methoxy protons will appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift is predicted to be around 3.9 ppm, typical for a methoxy group on an aromatic ring.

Comparative Spectral Analysis

To understand the basis of these predictions, it is instructive to compare the 1H NMR data of several related benzaldehydes.

Compound Aldehyde-H (ppm) Aromatic-H (ppm) Other Protons (ppm)
Benzaldehyde~10.07.5-7.9-
4-Methoxybenzaldehyde~9.876.9-7.83.8 (s, 3H, -OCH3)
2,4-Dimethoxybenzaldehyde~10.16.4-7.83.8-3.9 (two s, 6H, -OCH3)
2-Bromo-4,6-dimethoxybenzaldehyde~10.46.2, 6.53.9 (two s, 6H, -OCH3)

Data compiled from multiple sources.[3][4][5][6][7][8][9]

This comparison clearly illustrates the electronic effects of the substituents. The electron-donating methoxy group in 4-methoxybenzaldehyde shields the aldehyde proton, shifting it upfield relative to benzaldehyde. In contrast, the additional methoxy group in the ortho position in 2,4-dimethoxybenzaldehyde has a deshielding inductive effect on the nearby aldehyde proton. The presence of a bromine atom, as in 2-bromo-4,6-dimethoxybenzaldehyde, causes a significant downfield shift of the aldehyde proton.

Experimental Protocol for High-Quality 1H NMR Spectrum Acquisition

Obtaining a clean and informative 1H NMR spectrum requires careful sample preparation and appropriate instrument parameter selection.

Step-by-Step Sample Preparation:
  • Weighing the Sample: Accurately weigh 5-25 mg of the solid 2,4-dibromo-6-methoxybenzaldehyde into a clean, dry vial.[3]

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).[3][10] The choice of solvent is critical as it must dissolve the sample and should not have signals that overlap with the analyte's signals.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Internal Standard: For accurate chemical shift referencing, a small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solvent. TMS is assigned a chemical shift of 0.0 ppm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

G cluster_prep Sample Preparation Weigh Sample Weigh Sample Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Weigh Sample->Dissolve in Deuterated Solvent Filter into NMR Tube Filter into NMR Tube Dissolve in Deuterated Solvent->Filter into NMR Tube Add Internal Standard Add Internal Standard Filter into NMR Tube->Add Internal Standard Cap and Label Cap and Label Add Internal Standard->Cap and Label

Data Acquisition Parameters:

The following are key parameters to consider for acquiring a standard 1D 1H NMR spectrum. Default instrument parameters are often a good starting point.[1]

  • Number of Scans (NS): For a sufficient concentration, a single scan may be adequate. For dilute samples, increasing the number of scans (e.g., 8, 16, or more) will improve the signal-to-noise ratio.[1][5]

  • Acquisition Time (AQ): This is the duration for which the signal is detected. A typical value for 1H NMR is 1-5 seconds.[5]

  • Relaxation Delay (D1): This is the time allowed for the nuclei to return to their equilibrium state before the next pulse. A longer delay (e.g., 5-17 seconds) is crucial for accurate integration.[1]

  • Spectral Width (SW): This defines the range of frequencies to be observed. For 1H NMR, a spectral width of 12-16 ppm is common.

G Structure 2,4-dibromo-6-methoxybenzaldehyde H-aldehyde Aldehyde Proton (~10.3 ppm, s) Structure->H-aldehyde H-aromatic_5 Aromatic Proton H-5 (~7.8 ppm, d) Structure->H-aromatic_5 H-aromatic_3 Aromatic Proton H-3 (~7.6 ppm, d) Structure->H-aromatic_3 H-methoxy Methoxy Protons (~3.9 ppm, s) Structure->H-methoxy H-aromatic_5->H-aromatic_3 meta-coupling (J ~ 2-3 Hz)

Conclusion

The 1H NMR spectrum of 2,4-dibromo-6-methoxybenzaldehyde can be confidently predicted through a systematic analysis of substituent effects, supported by comparative data from analogous compounds. The aldehyde proton is expected to be the most downfield signal, followed by the two meta-coupled aromatic protons, and the upfield singlet of the methoxy group. This guide provides a robust framework for researchers to not only interpret the spectrum of the target molecule but also to apply these principles to the structural elucidation of other novel substituted aromatic compounds. Adherence to rigorous experimental protocols is paramount for obtaining high-quality, reproducible data, which is the bedrock of sound scientific research.

References

  • PubMed. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • NMR Facility, Chemistry Department, University of California, Berkeley. (2020). Optimized Default 1H Parameters. [Link]

  • Western University. NMR SAMPLE PREPARATION. [Link]

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

  • The Royal Society of Chemistry. (2017). Electronic Supplementary Information. [Link]

  • Chemistry LibreTexts. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. [Link]

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Information. [Link]

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information. [Link]

Sources

Comparative

A Researcher's Guide to the C13 NMR Analysis of 2,4-dibromo-6-methoxybenzaldehyde: A Comparative Approach

In the landscape of synthetic chemistry and drug development, the unambiguous structural elucidation of novel compounds is paramount. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonan...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry and drug development, the unambiguous structural elucidation of novel compounds is paramount. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands as a cornerstone for defining the carbon framework of organic molecules. This guide provides an in-depth analysis of the C13 NMR chemical shifts for 2,4-dibromo-6-methoxybenzaldehyde, offering a comparative framework for researchers to predict, interpret, and validate their experimental data. By delving into the principles of substituent effects and providing a robust experimental protocol, this document serves as a practical resource for scientists engaged in the characterization of complex aromatic compounds.

The Power of Prediction: Estimating C13 NMR Chemical Shifts

A priori estimation of C13 NMR chemical shifts is a powerful tool for confirming a target molecular structure. By leveraging the principle of substituent additivity, we can predict the approximate chemical shifts of the carbon atoms in 2,4-dibromo-6-methoxybenzaldehyde. This approach begins with the known chemical shifts of a parent molecule, in this case, benzaldehyde, and modifies them based on the empirical substituent chemical shifts (SCS) for the bromo and methoxy groups.

The chemical shift of benzene (128.5 ppm) serves as a fundamental reference. The aldehyde group, being an electron-withdrawing group, deshields the ipso-carbon and influences the other ring carbons. The bromine atoms, being electronegative and having lone pairs, exhibit both inductive and resonance effects, generally leading to a deshielding of the directly attached carbon (ipso) and a more complex influence on the ortho, meta, and para positions. The methoxy group, a strong electron-donating group, will cause significant shielding (an upfield shift) at the ortho and para carbons and a deshielding at the ipso-carbon.

Below is a table of predicted C13 NMR chemical shifts for 2,4-dibromo-6-methoxybenzaldehyde, calculated using a base value for benzene and established SCS increments for the aldehyde, bromo, and methoxy substituents.

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Shift
C=O~190The carbonyl carbon of an aldehyde is strongly deshielded.
C1~138Attached to the electron-withdrawing aldehyde group.
C2~115Shielded by the ortho methoxy group and deshielded by the ipso bromine.
C3~135Deshielded by the para aldehyde group and influenced by the ortho bromine.
C4~118Attached to a bromine atom and influenced by the ortho bromine and meta methoxy group.
C5~130Influenced by the ortho aldehyde group and meta bromine.
C6~160Strongly deshielded due to the directly attached electron-donating methoxy group.
OCH3~56Typical chemical shift for a methoxy carbon attached to an aromatic ring.

Comparative Analysis with Analogous Structures

To ground our predictions in experimental reality, a comparison with structurally similar molecules is invaluable. The C13 NMR data for compounds like 2,4-dimethoxybenzaldehyde provides a useful reference. In 2,4-dimethoxybenzaldehyde, the presence of two electron-donating methoxy groups leads to significant shielding of the aromatic ring carbons, particularly those ortho and para to the methoxy groups.

By contrasting the expected shifts of 2,4-dibromo-6-methoxybenzaldehyde with the known shifts of 2,4-dimethoxybenzaldehyde, we can appreciate the strong deshielding influence of the bromine atoms. For instance, the carbons bearing the bromine atoms (C2 and C4) in our target molecule are expected to be significantly downfield compared to the corresponding carbons in the dimethoxy analog.

A Validated Protocol for C13 NMR Spectrum Acquisition

Achieving a high-quality, interpretable C13 NMR spectrum is contingent on a meticulous experimental approach. The following protocol is designed to yield reliable data for 2,4-dibromo-6-methoxybenzaldehyde.

I. Sample Preparation
  • Solvent Selection : Choose a deuterated solvent that readily dissolves the sample. Deuterated chloroform (CDCl3) is a common first choice due to its excellent solubilizing properties and well-defined solvent peak at approximately 77.16 ppm.

  • Concentration : Dissolve 10-20 mg of 2,4-dibromo-6-methoxybenzaldehyde in approximately 0.6-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • Internal Standard : Tetramethylsilane (TMS) is the universally accepted internal standard for C13 NMR, with its signal defined as 0.0 ppm. Add a small drop of TMS to the sample solution.

  • Filtration : To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal sensitivity and spectral dispersion.

  • Locking and Shimming : Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical solvent peak.

  • Acquisition Parameters :

    • Experiment : Select a standard proton-decoupled C13 NMR experiment (e.g., zgpg30 on Bruker instruments).

    • Pulse Width : Use a 30° or 45° pulse angle to allow for a shorter relaxation delay and faster data acquisition.

    • Spectral Width : Set a spectral width that encompasses all expected carbon signals, typically from 0 to 220 ppm.

    • Acquisition Time : An acquisition time of 1-2 seconds is generally sufficient.

    • Relaxation Delay (d1) : A relaxation delay of 2 seconds is a good starting point. For quantitative analysis, a much longer delay (5 times the longest T1) would be necessary.

    • Number of Scans : The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. Start with 128 or 256 scans and increase as needed.

  • Data Processing :

    • Fourier Transformation : Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

    • Phasing and Baseline Correction : Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

    • Referencing : Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm or the solvent peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm).

Visualizing the Workflow and Structural Influences

To further clarify the experimental process and the logic behind chemical shift assignments, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve Sample add_tms Add TMS dissolve->add_tms filter Filter into NMR Tube add_tms->filter lock_shim Lock & Shim filter->lock_shim setup_params Set Parameters lock_shim->setup_params acquire Acquire Data setup_params->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correct ft->phase_baseline reference Reference Spectrum phase_baseline->reference

Caption: Experimental workflow for C13 NMR analysis.

Caption: Substituent effects on C13 NMR chemical shifts.

Conclusion

The structural confirmation of 2,4-dibromo-6-methoxybenzaldehyde through C13 NMR spectroscopy is a process that blends predictive understanding with rigorous experimental technique. By applying the principles of substituent chemical shifts, researchers can anticipate the spectral features of this molecule with a reasonable degree of accuracy. This predictive power, when coupled with a robust experimental protocol and comparative analysis against known compounds, provides a self-validating system for structural elucidation. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical steps necessary to confidently acquire and interpret the C13 NMR spectrum of this and other similarly complex aromatic compounds.

References

  • Breitmaier, E., & Voelter, W. (2009). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. Wiley-VCH. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. Wiley. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]

Validation

Technical Comparison: 2,4-Dibromo-6-methoxybenzaldehyde vs. 3,5-Dibromo-2-methoxybenzaldehyde

Executive Summary This guide provides a technical analysis comparing the reactivity profiles of 2,4-dibromo-6-methoxybenzaldehyde (Compound A) and its isomer 3,5-dibromo-2-methoxybenzaldehyde (Compound B) . While they sh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing the reactivity profiles of 2,4-dibromo-6-methoxybenzaldehyde (Compound A) and its isomer 3,5-dibromo-2-methoxybenzaldehyde (Compound B) . While they share the same molecular formula (


), their structural topologies create distinct reactivity landscapes.
  • Compound A represents a "Sterically Congested Electrophile." The 2,6-disubstitution pattern forces the aldehyde group out of planarity, inhibiting resonance while creating a kinetic barrier to nucleophilic attack.

  • Compound B represents an "Electronically Modulated Scaffold." With a less hindered carbonyl and accessible bromine sites, it follows predictable Hammett-type reactivity, making it a standard building block for multi-step syntheses.

This guide is designed for medicinal chemists requiring precise regiocontrol in the synthesis of heterocycles and biaryl systems.

Structural Analysis & Steric Environment

The primary differentiator between these isomers is the "Ortho Effect" and its influence on the carbonyl group's planarity.

FeatureCompound A (2,4-Dibromo-6-methoxy)Compound B (3,5-Dibromo-2-methoxy)
Ortho Occupancy Double (2,6-disubstituted) Flanked by -Br and -OMe.Single (2-substituted) Flanked by -OMe only.
Carbonyl Conformation Twisted (Non-planar). Steric clash forces the C=O bond out of the aromatic plane (

).
Planar. The C=O bond aligns with the ring for maximum conjugation.
Electronic Effect Steric Inhibition of Resonance. The ring cannot effectively donate electron density to the carbonyl. The carbonyl carbon is electronically more positive but kinetically shielded.Resonance Stabilization. The 2-OMe group donates electron density (+M effect) into the carbonyl, lowering its electrophilicity slightly but leaving it accessible.
Bromine Environment C2-Br: Sterically blocked.C4-Br: Exposed (Para to CHO).C3-Br: Flanked by OMe.C5-Br: Exposed (Meta to CHO).
Visualization: Steric & Electronic Pathways

The following diagram maps the accessibility of reactive sites based on structural topology.

ReactivityMap CompA Compound A (2,4-Dibromo-6-methoxy) Twist Twisted Carbonyl (No Resonance) CompA->Twist C4_Select C4-Br Activation (Para-EWG + Accessible) CompA->C4_Select Suzuki Site CompB Compound B (3,5-Dibromo-2-methoxy) Planar Planar Carbonyl (Resonance Stabilized) CompB->Planar C5_Select C5-Br Activation (Sterically Preferred) CompB->C5_Select Suzuki Site Block Kinetic Shielding (Slow Nucleophilic Attack) Twist->Block Steric Cost Access Open Electrophile (Fast Condensation) Planar->Access Low Barrier

Figure 1: Mechanistic divergence driven by the 2,6-disubstitution pattern in Compound A versus the open structure of Compound B.

Reactivity Profile: Carbonyl Condensation

Reactions: Schiff base formation, Knoevenagel condensation, Reductive amination.

Compound A: The "Slow" Electrophile

Due to the 2-bromo and 6-methoxy groups, the trajectory for nucleophilic attack (Burgi-Dunitz angle) is obstructed.

  • Observation: Reactions requiring reversible dehydration (e.g., imine formation) are significantly slower.

  • Strategic Advantage: The aldehyde is resistant to hydration and mild nucleophiles, allowing for chemoselective transformations at the bromine sites without protecting the aldehyde.

  • Protocol Adjustment: Requires forcing conditions (Dean-Stark apparatus, Lewis acid catalysis like

    
    ) to drive condensation to completion.
    
Compound B: The "Standard" Electrophile

With only one ortho-substituent, the carbonyl behaves similarly to o-anisaldehyde.

  • Observation: Condensations proceed rapidly under standard conditions (MeOH, RT, mild acid).

  • Risk: High reactivity can lead to side reactions (e.g., Cannizzaro disproportionation) if basic conditions are too harsh during workup.

Reactivity Profile: Palladium-Catalyzed Coupling (Suzuki-Miyaura)

Objective: Selective mono-arylation.

Regioselectivity Rules[1]
  • Electronic Activation: Positions ortho/para to the aldehyde (EWG) are more reactive toward oxidative addition (

    
    ).
    
  • Steric Hindrance:

    
     complexes are bulky; oxidative addition is slower at crowded sites.
    
Reaction SiteCompound A (2,4-Dibromo...)[1][2][3][4]Compound B (3,5-Dibromo...)[5][6]
Site 1 C2-Br: Ortho to CHO. Highly activated electronically, but severely hindered sterically.C3-Br: Meta to CHO. Flanked by OMe.[4] Moderately hindered.
Site 2 C4-Br: Para to CHO. Activated electronically and sterically open .C5-Br: Meta to CHO. Flanked by H. Sterically open .
Outcome High Selectivity for C4. The catalyst exclusively attacks the accessible C4 position.Moderate Selectivity for C5. C5 reacts first due to sterics, but C3 is accessible enough to form bis-coupled byproducts if stoichiometry isn't controlled.
Experimental Validation: Selective Coupling

Hypothesis: In Compound A, the C4-Br bond is the "softest" target for palladium insertion.

Protocol: C4-Selective Suzuki Coupling of Compound A

This protocol ensures mono-arylation at the C4 position, leaving the C2-Br intact for subsequent functionalization.

Reagents:

  • Substrate: 2,4-dibromo-6-methoxybenzaldehyde (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst:

    
     (3 mol%) - Use tetrakis for high steric sensitivity.
    
  • Base:

    
     (2.0 equiv, 2M aqueous)
    
  • Solvent: DME/Water (4:1)

Step-by-Step:

  • Degassing: Charge a reaction flask with the substrate and boronic acid. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed DME and the aqueous base.

  • Catalyst Addition: Add

    
     quickly under Argon flow.
    
  • Temperature Control: Heat to 60°C . Note: Do not reflux (

    
    ). Lower heat preserves the hindered C2-Br.
    
  • Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). The starting material (

    
    ) will disappear; the mono-coupled product (
    
    
    
    ) appears. If bis-coupled product appears (
    
    
    ), stop immediately.
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Result: 4-phenyl-2-bromo-6-methoxybenzaldehyde.

Reactivity Profile: Lithium-Halogen Exchange

Objective: Nucleophilic addition or quenching.

  • Compound B (3,5-isomer): The C3-Br position is uniquely susceptible to Directed Ortho Metalation (DoM) effects. The 2-OMe group can coordinate with Lithium, directing the exchange specifically to C3, overriding the steric preference for C5.

    • Condition:

      
      -BuLi at -78°C in THF.
      
    • Result: Selective C3-lithiation.

  • Compound A (2,4-isomer): The C2-Br is ortho to the carbonyl. Direct treatment with

    
    -BuLi is dangerous as it will attack the aldehyde (1,2-addition) faster than the halogen exchange.
    
    • Requirement: The aldehyde must be protected (e.g., as an acetal) before attempting lithiation. Once protected, the C2-Li species is stabilized by the adjacent acetal oxygen and the 6-OMe, forming a "pincer" chelate.

Comparative Data Summary

ParameterCompound ACompound BReference Basis
Aldehyde Reactivity Low (

)
High (

)
Steric Inhibition of Resonance [1, 2]
Preferred Suzuki Site C4 (Para)C5 (Meta)Electronic/Steric Rules [3, 4]
Selectivity Factor High (>95:5)Moderate (~80:20)Site Accessibility [3]
Solubility Lower (High symmetry/packing)HigherCrystal Packing Forces [5]
Primary Application Regioselective Core SynthesisGeneral Building BlockBenchchem/SciELO Data [1, 5]

References

  • BenchChem. A Comparative Guide to the Reactivity of Substituted Benzaldehydes. (Accessed 2026). Link

  • Allen Institute. Nucleophilic Addition Trends in Benzaldehydes. (Accessed 2026). Link

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide and Selectivity. (Accessed 2026). Link

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides.[7] Chemical Science.[7][8] Link

  • SciELO. Synthesis and Molecular Modeling Study of Bromo-Dimethoxybenzaldehydes. (Crystallographic data and synthesis). Link

Sources

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